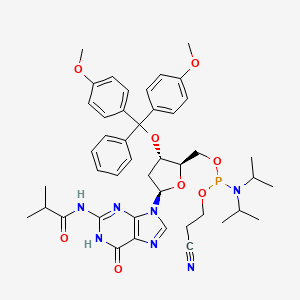

3'-DMTr-dG(iBu)

描述

BenchChem offers high-quality 3'-DMTr-dG(iBu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-DMTr-dG(iBu) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C44H54N7O8P |

|---|---|

分子量 |

839.9 g/mol |

IUPAC 名称 |

N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(37(58-38)26-57-60(56-24-12-23-45)51(29(3)4)30(5)6)59-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 |

InChI 键 |

HCHOJHBZGFLHSP-MMROLVBFSA-N |

手性 SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

规范 SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

产品来源 |

United States |

Foundational & Exploratory

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to 3'-DMTr-dG(iBu)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is paramount. Central to this process are the phosphoramidite building blocks, meticulously designed to ensure the fidelity and efficiency of chain elongation. This technical guide provides an in-depth exploration of a key player in this field: 3'-DMTr-dG(iBu), the protected deoxyguanosine phosphoramidite. We will delve into its chemical structure, its critical role in solid-phase synthesis, detailed experimental protocols, and comparative data, offering a comprehensive resource for professionals in the field.

The Chemical Architecture of 3'-DMTr-dG(iBu)

3'-DMTr-dG(iBu) is a chemically modified version of the natural nucleoside deoxyguanosine, engineered for optimal performance in automated solid-phase oligonucleotide synthesis. Its full chemical name is N2-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl-N,N-diisopropylphosphoramidite. Let's dissect its key components:

-

Deoxyguanosine (dG): The core nucleoside.

-

3'-O-Dimethoxytrityl (3'-DMTr): A bulky, acid-labile protecting group attached to the 3'-hydroxyl function. This group is crucial for "reverse" 5' to 3' oligonucleotide synthesis, a less common but important orientation for specific applications like the preparation of certain modified oligonucleotides.[1] In the more conventional 3' to 5' synthesis, the DMTr group is found on the 5'-hydroxyl.

-

N2-isobutyryl (iBu): A protecting group attached to the exocyclic amine of the guanine base. This prevents unwanted side reactions at this nucleophilic site during the synthesis cycle.[2][3] The isobutyryl group is a standard choice for guanine protection.

-

5'-Cyanoethyl-N,N-diisopropylphosphoramidite: The reactive moiety at the 5'-position. The diisopropylamino group is an excellent leaving group in the presence of an activator, and the cyanoethyl group protects the phosphate backbone during synthesis. This phosphoramidite group is what enables the formation of the phosphodiester linkage to the growing oligonucleotide chain.

The Role of 3'-DMTr-dG(iBu) in the Solid-Phase Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. The process is typically automated and occurs on a solid support, such as controlled pore glass (CPG).[4][5] Here's a breakdown of the key steps in a synthesis cycle involving a 5'-phosphoramidite like 3'-DMTr-dG(iBu) for 5' to 3' synthesis. Note that this is the reverse of the more common 3' to 5' synthesis.

Step 1: Coupling

The cycle begins with the support-bound nucleoside, which has a free 3'-hydroxyl group. The 3'-DMTr-dG(iBu) phosphoramidite is activated by a weak acid, such as tetrazole. This protonates the diisopropylamino group, converting it into a good leaving group. The free 3'-hydroxyl of the support-bound chain then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite triester linkage.

Step 2: Capping

As the coupling reaction is not 100% efficient, some of the support-bound chains will have unreacted 3'-hydroxyl groups. To prevent these from reacting in subsequent cycles and forming deletion mutations, they are irreversibly capped. This is typically achieved by acetylation using acetic anhydride and N-methylimidazole.

Step 3: Oxidation

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is usually accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

Step 4: Deblocking (Detritylation)

The final step in the cycle is the removal of the 3'-DMTr protecting group from the newly added nucleotide to expose the 3'-hydroxyl group for the next coupling reaction. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The released dimethoxytrityl cation has a characteristic orange color, and its absorbance can be measured to monitor the coupling efficiency of each step in real-time.

Experimental Protocols

The following are generalized protocols for the use of 3'-DMTr-dG(iBu) in automated solid-phase oligonucleotide synthesis. Specific timings and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve 3'-DMTr-dG(iBu) in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Activator Solution: 0.25 M 4,5-dicyanoimidazole (DCI) or 0.45 M tetrazole in anhydrous acetonitrile.

-

Capping Solutions:

-

Cap A: Acetic anhydride in tetrahydrofuran/lutidine.

-

Cap B: N-methylimidazole in tetrahydrofuran.

-

-

Oxidizer Solution: 0.02 M Iodine in tetrahydrofuran/water/pyridine.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

Automated Synthesis Cycle Protocol

The following table outlines a typical protocol for a single coupling cycle on an automated DNA synthesizer.

| Step | Reagent | Duration | Purpose |

| 1. Deblocking | 3% TCA in DCM | 60-90 seconds | Removal of the 3'-DMTr group. |

| 2. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of acid and trityl cation. |

| 3. Coupling | 3'-DMTr-dG(iBu) + Activator | 30-180 seconds | Formation of the phosphite triester linkage. |

| 4. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of excess phosphoramidite and activator. |

| 5. Capping | Capping A + Capping B | 30-60 seconds | Acetylation of unreacted 3'-hydroxyls. |

| 6. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of capping reagents. |

| 7. Oxidation | Iodine Solution | 30-60 seconds | Conversion of phosphite to phosphate triester. |

| 8. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removal of oxidizer. |

Post-Synthesis Cleavage and Deprotection

After the desired oligonucleotide sequence has been assembled, the final 3'-DMTr group is typically left on if "trityl-on" purification is desired, or removed if "trityl-off". The oligonucleotide is then cleaved from the solid support and all remaining protecting groups (cyanoethyl from the phosphates and isobutyryl from the guanine bases) are removed.

A standard deprotection protocol involves:

-

Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide at 55°C for an extended period (typically 8-16 hours) to cleave the oligonucleotide from the support and remove the cyanoethyl and isobutyryl protecting groups.

Alternative, faster deprotection methods exist, such as using a mixture of ammonium hydroxide and methylamine (AMA), which can significantly reduce the deprotection time.

Quantitative Data and Performance

The choice of protecting group for the exocyclic amine of deoxyguanosine is critical for the overall success of oligonucleotide synthesis. The isobutyryl (iBu) group is a widely used and well-characterized protecting group.

Coupling Efficiency

The coupling efficiency of 3'-DMTr-dG(iBu) is typically very high, often exceeding 99%. This high efficiency is crucial for the synthesis of long oligonucleotides, as the overall yield is a product of the coupling efficiencies at each step.

Table 1: Theoretical Overall Yield as a Function of Stepwise Coupling Efficiency

| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 66.8% | 81.8% | 90.5% |

| 50-mer | 36.4% | 60.5% | 77.8% |

| 100-mer | 13.3% | 36.6% | 60.6% |

Deprotection Kinetics

The removal of the iBu group from guanine is often the rate-limiting step in the final deprotection. The following table provides a comparison of deprotection times for different dG protecting groups using standard ammonium hydroxide.

Table 2: Deprotection Times for dG Protecting Groups with Concentrated Ammonium Hydroxide

| Protecting Group | Temperature (°C) | Deprotection Time |

| isobutyryl (iBu) | Room Temperature | 36 hours |

| 55 | 16 hours | |

| 65 | 8 hours | |

| dimethylformamidine (dmf) | Room Temperature | 16 hours |

| 55 | 4 hours | |

| 65 | 2 hours | |

| isopropyl-phenoxyacetyl (iPr-Pac) | Room Temperature | 2 hours |

| 55 | 0.5 hours |

Data sourced from Glen Research.

For faster deprotection, AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used.

Table 3: Deprotection Times for dG Protecting Groups with AMA

| Protecting Group | Temperature (°C) | Deprotection Time |

| isobutyryl (iBu) | Room Temperature | 120 minutes |

| 37 | 30 minutes | |

| 55 | 10 minutes | |

| 65 | 5 minutes | |

| dimethylformamidine (dmf) | Room Temperature | 120 minutes |

| 37 | 30 minutes | |

| 55 | 10 minutes | |

| 65 | 5 minutes |

Data sourced from Glen Research.

Conclusion

3'-DMTr-dG(iBu) remains a cornerstone of solid-phase oligonucleotide synthesis. Its robust chemical design, high coupling efficiency, and well-understood deprotection kinetics make it a reliable choice for the routine synthesis of a wide range of DNA sequences. While alternative protecting groups offering faster deprotection are available, the iBu group provides a good balance of stability during synthesis and lability during deprotection, ensuring high-quality oligonucleotides for research, diagnostics, and therapeutic applications. This guide provides the fundamental knowledge and practical protocols to effectively utilize this essential building block in the demanding field of nucleic acid chemistry.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. Solid-Phase Synthesis and Automation [tud.ttu.ee]

- 5. alfachemic.com [alfachemic.com]

The Cornerstone of 5'→3' Oligonucleotide Synthesis: A Technical Guide to 3'-DMTr-dG(iBu) Phosphoramidite

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a foundational technology. This guide provides an in-depth look at N²-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite, a key reagent for reverse (5'→3') DNA synthesis. We will explore its chemical structure, properties, and the experimental workflows in which it is employed.

This specialized phosphoramidite is a protected form of deoxyguanosine, engineered for incorporation into custom DNA sequences using automated solid-phase synthesizers. Its unique structure, featuring protecting groups at the 3'-hydroxyl and the exocyclic amine of the guanine base, facilitates the directional elongation of the oligonucleotide chain.

Chemical Structure and Core Properties

The formal name, N²-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite, reveals the key functional groups that enable its role in synthesis. The dimethoxytrityl (DMTr) group at the 3' position provides a temporary, acid-labile shield, while the isobutyryl (iBu) group protects the exocyclic amine of guanine from unwanted side reactions. The phosphoramidite moiety at the 5' position is the reactive group that enables the formation of the phosphodiester backbone.

Quantitative data for this phosphoramidite are summarized in the table below.

| Property | Value |

| Chemical Name | N²-isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite |

| Synonyms | 3'-DMTr-dG(iBu)-5'-CE Phosphoramidite, Rev dG(iBu) |

| Molecular Formula | C₄₄H₅₄N₇O₈P |

| Molecular Weight | 839.92 g/mol |

| CAS Number | 140839-24-3 |

| Appearance | White to off-white solid powder |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in acetonitrile, DMSO |

| Storage Conditions | -20°C, under inert atmosphere |

Role in Reverse Oligonucleotide Synthesis

Standard oligonucleotide synthesis proceeds in the 3' to 5' direction. However, the use of 3'-DMTr protected phosphoramidites, often termed "reverse phosphoramidites," enables synthesis in the 5' to 3' direction. This alternative approach is crucial for applications requiring the synthesis of oligonucleotides with a free 3'-hydroxyl group or for the attachment of modifications to the 3'-terminus.

The synthesis cycle is a four-step process performed on an automated solid-phase synthesizer.

Experimental Protocols

Below are detailed methodologies for the key stages of using 3'-DMTr-dG(iBu) phosphoramidite in automated synthesis.

Reagent Preparation

-

Phosphoramidite Solution : Dissolve the 3'-DMTr-dG(iBu)-5'-CE Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., argon) to prevent degradation from moisture.

-

Activator : A 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile is standard. Alternatively, 0.25 M 4,5-dicyanoimidazole (DCI) can be used for activation.

-

Deblocking Solution : Prepare a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Capping Solutions :

-

Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).

-

Cap B: 16% 1-Methylimidazole in THF.

-

-

Oxidizing Solution : A solution of 0.02 M iodine in THF/Pyridine/Water.

Automated Synthesis Cycle (Per Nucleotide Addition)

The following steps are programmed into a standard automated DNA synthesizer. Timings are typical but may be optimized based on the specific instrument.

-

Deblocking (Detritylation) : The support-bound oligonucleotide is treated with the 3% TCA in DCM solution for approximately 60-90 seconds to remove the 5'-DMTr group of the preceding nucleotide, exposing a free 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile.

-

Coupling : The 0.1 M phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 30-180 seconds. A typical coupling efficiency for this step is expected to be greater than 99%.

-

Capping : To prevent the elongation of unreacted chains (failure sequences), the support is treated with Capping A and Capping B solutions for approximately 30 seconds. This acetylates any free 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treating the support with the iodine solution for approximately 30 seconds. The column is then washed with acetonitrile, completing one cycle.

Post-Synthesis Cleavage and Deprotection

Once the desired sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

-

Cleavage from Support and Base Deprotection : The solid support is transferred to a vial and treated with concentrated ammonium hydroxide (28-30%) at 55°C for 8-12 hours. This single step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N²-isobutyryl group from the guanine bases.

-

Ammonia Removal : After cooling, the ammonium hydroxide solution is carefully removed by evaporation (e.g., using a SpeedVac).

-

Final Detritylation (if synthesized 'DMT-on') : If the final 3'-DMTr group was left on for purification purposes, it can be removed by treating the dried oligonucleotide with 80% aqueous acetic acid for 15-30 minutes, followed by evaporation.

Performance Data

The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | Per-step efficiency is crucial; a small decrease can significantly lower the yield of long oligonucleotides. This is monitored by measuring trityl cation release. |

| Deprotection Time (iBu group) | 8-12 hours | Using concentrated ammonium hydroxide at 55°C. Faster deprotection can be achieved with AMA (Ammonium Hydroxide/40% Methylamine 1:1) in approximately 10 minutes at 65°C, provided other modifications are compatible.[1] |

This technical overview serves as a comprehensive guide for the effective use of 3'-DMTr-dG(iBu) phosphoramidite in the specialized application of reverse oligonucleotide synthesis, a vital tool for advancing research and development in molecular biology and therapeutics.

References

An In-depth Technical Guide on the Role of the Isobutyryl (iBu) Protecting Group for Guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, particularly through the widely adopted phosphoramidite method, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. The exocyclic amino groups of adenosine, guanosine, and cytidine are nucleophilic and, if left unprotected, can lead to undesirable side reactions during the sequential addition of nucleotide monomers. For guanosine, the N2-exocyclic amine is particularly reactive. The isobutyryl (iBu) group is a commonly employed acyl protecting group for this position, balancing stability during synthesis with efficient removal during deprotection. This technical guide provides a comprehensive overview of the role of the iBu protecting group for guanosine, detailing its application, chemical properties, and the associated experimental protocols.

Core Function and Significance of the Isobutyryl Protecting Group

The primary function of the isobutyryl group in guanosine phosphoramidite chemistry is to mask the N2-amino group, preventing it from participating in unwanted side reactions during the key steps of oligonucleotide synthesis: coupling, capping, and oxidation.

Key characteristics of the iBu protecting group for guanosine include:

-

Stability: The iBu group is sufficiently stable to withstand the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of solid-phase synthesis. This stability is crucial to prevent premature deprotection and subsequent side reactions. Studies have shown that the depurination half-time for N2-isobutyryldeoxyguanosine is significantly longer than for N6-benzoyldeoxyadenosine under acidic conditions, indicating its robustness.

-

Deprotection: While stable during synthesis, the iBu group can be efficiently removed under basic conditions during the final deprotection step. However, it is known to be more resistant to hydrolysis than the benzoyl (Bz) groups typically used for adenosine and cytidine. This often makes the removal of the iBu group the rate-determining step in the final deprotection of the oligonucleotide.

-

Compatibility: N2-isobutyryl-guanosine phosphoramidites are compatible with standard and modified phosphoramidite chemistries, allowing for their seamless integration into automated oligonucleotide synthesis protocols.

Data Presentation: A Comparative Look at Deprotection Strategies

The removal of the iBu group from guanosine is a critical step that has been optimized through various deprotection strategies. The choice of method depends on the desired speed and the sensitivity of other modifications present in the oligonucleotide.

| Deprotection Strategy | Reagent(s) | Temperature (°C) | Time | Notes |

| Standard Deprotection | Concentrated Ammonium Hydroxide (NH4OH) | 55 | 8-17 hours | Traditional method; effective but slow. Not suitable for sensitive modifications. |

| UltraFAST Deprotection | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65 | 5-10 minutes | Significantly reduces deprotection time. Requires the use of acetyl (Ac) protected cytidine to avoid transamination. |

| 55 | 10 minutes | |||

| 37 | 30 minutes | |||

| Room Temperature | 120 minutes | |||

| UltraMILD Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For highly sensitive oligonucleotides. Requires the use of phenoxyacetic anhydride (Pac2O) in the capping step to avoid side reactions with iBu-G. |

| Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | Milder than standard ammonia treatment. | |

| t-Butylamine/Water (1:3 v/v) | 60 | 6 hours | An alternative mild deprotection method. |

Experimental Protocols

Synthesis of N2-Isobutyryl-2'-Deoxyguanosine

This protocol outlines the synthesis of the protected nucleoside, a key precursor for the phosphoramidite monomer.

Materials:

-

2'-Deoxyguanosine

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous Pyridine

-

Isobutyric anhydride

-

Ammonium Hydroxide

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

Procedure:

-

Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.

-

Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine.

-

Add trimethylchlorosilane (TMSCl) dropwise to the solution while stirring under an inert atmosphere (e.g., argon). This step transiently protects the hydroxyl groups.

-

After stirring for 1-2 hours at room temperature, add isobutyric anhydride to the reaction mixture.

-

Continue stirring for 2-3 hours at room temperature to allow for the acylation of the N2-amino group.

-

Quench the reaction by the slow addition of water.

-

Add concentrated ammonium hydroxide to remove the silyl protecting groups from the hydroxyls.

-

After stirring for 30 minutes, evaporate the solvent under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of NaHCO3.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to obtain N2-isobutyryl-2'-deoxyguanosine.

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-CE Phosphoramidite

This protocol describes the conversion of the protected nucleoside into the phosphoramidite monomer used in solid-phase synthesis.

Materials:

-

N2-Isobutyryl-2'-deoxyguanosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Co-evaporate N2-isobutyryl-2'-deoxyguanosine with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

-

Stir the reaction at room temperature until completion (monitored by TLC), typically for 2-4 hours.

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the resulting 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine by silica gel chromatography.

-

Co-evaporate the purified 5'-tritylated nucleoside with anhydrous dichloromethane (DCM).

-

Dissolve the dried compound in anhydrous DCM under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with methanol.

-

Purify the crude product by silica gel chromatography to yield the final phosphoramidite monomer.

Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Logical Relationship of Protecting Groups in Guanosine Phosphoramidite

This diagram shows the key protecting groups on a guanosine phosphoramidite monomer and their respective roles.

Caption: Protecting groups on a guanosine phosphoramidite.

Conclusion

The isobutyryl protecting group for guanosine is a cornerstone of modern oligonucleotide synthesis. Its reliable performance, characterized by sufficient stability during synthesis and predictable removal during deprotection, has made it a standard choice for researchers and in commercial production. While alternative "fast" or "ultramild" protecting groups offer advantages in specific contexts, particularly for the synthesis of sensitive modified oligonucleotides, the iBu group remains a robust and widely utilized option. A thorough understanding of its chemical properties and the associated deprotection kinetics is essential for the successful synthesis of high-quality DNA and RNA molecules for research, diagnostics, and therapeutic applications.

An In-depth Technical Guide on the Mechanism of Action of 3'-DMTr-dG(iBu) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3'-DMTr-dG(iBu) phosphoramidite, a critical building block in the chemical synthesis of DNA. The document details the role of its constituent protective groups, the chemical transformations it undergoes during oligonucleotide synthesis, and the protocols for its use and subsequent deprotection.

Introduction to Phosphoramidite Chemistry

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, enabling the rapid and efficient assembly of DNA and RNA sequences with high fidelity.[1] This solid-phase synthesis strategy relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. Each addition cycle consists of four key chemical steps: deprotection, coupling, capping, and oxidation.[1]

The 3'-DMTr-dG(iBu) phosphoramidite is the monomeric unit used to incorporate a deoxyguanosine (dG) nucleotide into the growing oligonucleotide chain. To ensure the specificity and efficiency of the synthesis, the molecule is modified with several protecting groups: a 5'-dimethoxytrityl (DMTr) group, an N-isobutyryl (iBu) group, and a 3'-phosphoramidite group which is also protected.

The Structure and Function of 3'-DMTr-dG(iBu) Phosphoramidite

The precise chemical structure of 3'-DMTr-dG(iBu) phosphoramidite is designed for controlled reactivity during oligonucleotide synthesis. Each component plays a crucial role:

-

5'-Dimethoxytrityl (DMTr) Group: This bulky acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[][3] Its presence prevents self-polymerization and ensures that chain elongation occurs only at the desired 5'-terminus of the growing oligonucleotide. The DMTr group is removed at the beginning of each synthesis cycle by treatment with a mild acid.

-

N2-Isobutyryl (iBu) Group: The exocyclic amine of the guanine base is nucleophilic and must be protected to prevent side reactions during the coupling step. The isobutyryl group serves this purpose. While effective, the iBu group is known for being relatively stable, and its removal is often the rate-determining step in the final deprotection of the oligonucleotide.

-

3'-Phosphoramidite Group: This is the reactive moiety that enables the formation of the internucleotide phosphodiester bond. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group. The diisopropylamino group is a good leaving group upon activation, while the β-cyanoethyl group protects the phosphate backbone during synthesis.

Figure 1: Structural components of 3'-DMTr-dG(iBu) phosphoramidite.

Mechanism of Action in the Oligonucleotide Synthesis Cycle

The incorporation of a dG nucleotide using 3'-DMTr-dG(iBu) phosphoramidite proceeds through a four-step cycle.

The synthesis cycle begins with the removal of the 5'-DMTr group from the nucleotide attached to the solid support. This is achieved by treating the support-bound oligonucleotide with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The released DMTr cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step.

The activated 3'-DMTr-dG(iBu) phosphoramidite is then added to the reaction vessel along with an activator, such as tetrazole or a derivative. The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. The now highly reactive phosphoramidite intermediate is attacked by the free 5'-hydroxyl group of the support-bound oligonucleotide. This nucleophilic attack results in the formation of a phosphite triester linkage between the new nucleotide and the growing chain.

Figure 2: Workflow of the phosphoramidite coupling reaction.

The coupling reaction is highly efficient but not perfect. A small percentage of the 5'-hydroxyl groups may not react. To prevent these unreacted chains from participating in subsequent cycles, which would lead to deletion mutations, they are permanently blocked in a step called capping. This is typically done using a mixture of acetic anhydride and N-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups.

The newly formed phosphite triester linkage is unstable and needs to be converted to a more stable pentavalent phosphate triester. This is achieved through an oxidation step, commonly using an iodine solution in the presence of water and pyridine. This oxidation creates the natural phosphodiester backbone (still with the β-cyanoethyl protecting group). The cycle can then be repeated, starting with the detritylation of the newly added dG(iBu) nucleotide.

Final Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final step is to cleave it from the solid support and remove all the protecting groups from the bases and the phosphate backbone.

The oligonucleotide is typically cleaved from the support using a concentrated solution of ammonium hydroxide.

The β-cyanoethyl groups on the phosphate backbone are removed by β-elimination in the presence of the ammonium hydroxide solution.

The removal of the base-protecting groups is the final and often most challenging step. While the protecting groups on dA (benzoyl) and dC (benzoyl or acetyl) are relatively easy to remove, the isobutyryl group on guanine is significantly more resistant to hydrolysis. Complete removal of the iBu group typically requires heating the oligonucleotide in concentrated ammonium hydroxide. The conditions for the deprotection of dG(iBu) are often the determining factor for the overall deprotection strategy.

References

An In-depth Technical Guide to Phosphoramidite Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold standard for the chemical synthesis of DNA oligonucleotides. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for key process parameters, and visualize the intricate workflows and molecular structures involved.

Core Principles of Phosphoramidite Chemistry

Solid-phase phosphoramidite chemistry enables the efficient and sequential synthesis of DNA oligonucleotides in the 3' to 5' direction. The process involves a four-step cycle that is repeated for each nucleotide addition: detritylation, coupling, capping, and oxidation. The growing DNA chain is covalently attached to a solid support, typically controlled pore glass (CPG), which simplifies the purification process by allowing for the washing away of excess reagents and by-products at each step.[1][2]

A key feature of this methodology is the use of phosphoramidites, which are nucleoside monomers with specific protecting groups to ensure controlled and specific reactions. These protecting groups prevent unwanted side reactions at reactive sites on the nucleoside, such as the 5'-hydroxyl, the exocyclic amines of the bases, and the phosphate group.[3][4]

The Phosphoramidite Monomer

The success of phosphoramidite chemistry hinges on the elegantly designed phosphoramidite monomer. Each monomer consists of a nucleoside with several key modifications:

-

5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, an acid-labile protecting group. This group prevents the monomer from reacting with other molecules at its 5' end and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[3]

-

3'-Phosphoramidite Group: The 3'-hydroxyl group is modified to a phosphoramidite moiety. This reactive group, typically a diisopropylamino phosphoramidite, is activated during the coupling step to form a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Phosphate Protection: The non-bridging oxygen of the phosphite is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle and is removed at the end of the entire synthesis.

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected to prevent side reactions during the synthesis cycle. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.

Figure 1: Structure of a Phosphoramidite Monomer

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The cycle consists of four main steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support (or the last nucleotide added to the chain). This is typically achieved by treating the support with a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This step exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction. The release of the DMT cation, which is bright orange, can be monitored spectrophotometrically to assess the efficiency of the previous coupling step.

-

Coupling: The next phosphoramidite monomer and an activator, such as 1H-tetrazole or a derivative, are delivered to the solid support. The activator protonates the nitrogen of the phosphoramidite, making it highly reactive. The free 5'-hydroxyl group of the growing chain then attacks the activated phosphorus atom, forming a phosphite triester linkage. This reaction is very rapid and highly efficient, typically exceeding 99%.

-

Capping: To prevent the formation of oligonucleotides with missing bases (deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is achieved by treating the support with a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI). This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This step completes the addition of one nucleotide to the growing chain.

This four-step cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Figure 2: The Four-Step Phosphoramidite Synthesis Cycle

Quantitative Data in Phosphoramidite Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. Even small inefficiencies can lead to a significant decrease in the final product yield, especially for longer oligonucleotides.

Coupling Efficiency and Overall Yield

The coupling efficiency is the most critical factor determining the overall yield of the synthesis. A higher coupling efficiency results in a higher proportion of full-length product. The overall yield can be calculated using the formula:

Overall Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

The following table illustrates the theoretical overall yield for different coupling efficiencies and oligonucleotide lengths.

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 66.8% | 82.6% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

| 150 | 4.8% | 22.1% | 47.2% |

Data is theoretical and calculated based on the formula above.

Comparison of Reagents and Conditions

The choice of reagents and reaction conditions can significantly impact the efficiency and outcome of the synthesis.

| Step | Reagent/Condition | Typical Concentration/Time | Efficiency/Notes |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 60-180 seconds | Highly efficient but can cause depurination with prolonged exposure. |

| 3% Dichloroacetic Acid (DCA) in Dichloromethane | 120-180 seconds | Milder than TCA, reducing the risk of depurination. | |

| Coupling | Phosphoramidites (A, C, G, T) | 0.02 - 0.1 M | Coupling efficiencies are generally >99% for all standard bases under optimal conditions. |

| Activator: 1H-Tetrazole | 0.2 - 0.5 M | A standard and effective activator. | |

| Activator: 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.6 M | A more reactive activator, often used for difficult couplings. | |

| Capping | Capping A: Acetic Anhydride in THF/Pyridine | Varies by synthesizer | Capping efficiency is typically >99%. |

| Capping B: N-Methylimidazole in THF | Varies by synthesizer | The combination of Capping A and B rapidly acetylates unreacted 5'-hydroxyls. | |

| Oxidation | Iodine | 0.02 - 0.1 M in THF/Pyridine/Water | Rapid and efficient oxidation of the phosphite triester. |

Detailed Experimental Protocols

The following protocols provide a general guideline for solid-phase DNA synthesis using the phosphoramidite method on an automated synthesizer. The specific volumes and times may vary depending on the synthesizer and the scale of the synthesis.

Reagent Preparation

-

Detritylation Solution: 3% (w/v) Dichloroacetic Acid in Dichloromethane.

-

Coupling Solution: 0.1 M of each phosphoramidite (A, C, G, T) in anhydrous acetonitrile.

-

Activator Solution: 0.45 M 1H-Tetrazole in anhydrous acetonitrile.

-

Capping Solution A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v).

-

Capping Solution B: 16% (w/v) N-Methylimidazole in THF.

-

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

-

Washing Solution: Anhydrous acetonitrile.

Automated Synthesis Cycle Protocol (per base addition)

-

Wash: Wash the column with anhydrous acetonitrile (30 seconds).

-

Detritylation: Deliver the detritylation solution to the column and allow it to react for 120 seconds.

-

Wash: Wash the column with anhydrous acetonitrile (60 seconds).

-

Coupling: Simultaneously deliver the appropriate phosphoramidite solution and the activator solution to the column and allow them to react for 45 seconds.

-

Wash: Wash the column with anhydrous acetonitrile (30 seconds).

-

Capping: Deliver a mixture of Capping Solution A and Capping Solution B to the column and allow it to react for 30 seconds.

-

Wash: Wash the column with anhydrous acetonitrile (30 seconds).

-

Oxidation: Deliver the oxidation solution to the column and allow it to react for 30 seconds.

-

Wash: Wash the column with anhydrous acetonitrile (60 seconds).

Repeat steps 1-9 for each subsequent nucleotide in the sequence.

Cleavage and Deprotection Protocol

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

| Deprotection Method | Reagent | Temperature | Time | Notes |

| Standard | Concentrated Ammonium Hydroxide | 55 °C | 8-12 hours | Effective for most standard oligonucleotides. |

| Fast Deprotection (AMA) | Ammonium Hydroxide/40% Methylamine (1:1) | 65 °C | 10-15 minutes | Significantly faster, but may not be compatible with all modified bases. |

| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Used for oligonucleotides with very sensitive modifications. |

Standard Cleavage and Deprotection Protocol:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add 1 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly and place it in an oven at 55 °C for 8-12 hours.

-

Allow the vial to cool to room temperature.

-

Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

-

Rinse the solid support with 0.5 mL of water and combine the rinse with the solution from the previous step.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in a suitable buffer for quantification and purification.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of phosphoramidite chemistry.

Figure 3: Overall Experimental Workflow

Figure 4: Relationship of Protecting Groups in Synthesis

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern DNA synthesis due to its high efficiency, reliability, and amenability to automation. A thorough understanding of the underlying chemical principles, optimization of reaction conditions, and careful execution of experimental protocols are essential for the successful synthesis of high-quality oligonucleotides. This guide provides a foundational understanding and practical protocols for researchers, scientists, and drug development professionals working with synthetic DNA. As the demand for synthetic DNA continues to grow in various fields, a deep appreciation of phosphoramidite chemistry will be invaluable for innovation and advancement.

References

Technical Guide: 3'-DMTr-dG(iBu) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 3'-DMTr-dG(iBu)-5'-CE Phosphoramidite, a key reagent for the chemical synthesis of modified oligonucleotides. This document details its chemical properties, its application in solid-phase synthesis, and a representative experimental protocol.

Core Compound Data

The compound of interest, often referred to as 3'-DMTr-dG(iBu) in the context of oligonucleotide synthesis, is more formally named N2-Isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite. It is a "reverse" phosphoramidite, meaning the dimethoxytrityl (DMTr) protecting group is located on the 3'-hydroxyl position, while the reactive phosphoramidite moiety is on the 5'-hydroxyl position. This configuration is essential for introducing modifications at the 3'-terminus of a synthetic oligonucleotide.

A related compound is the 5'-DMTr protected nucleoside, which serves as a precursor but is not the active reagent in the standard synthesis cycle. The table below summarizes the key quantitative data for the active phosphoramidite reagent.

| Identifier | Value | Citations |

| Chemical Name | N2-Isobutyryl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite | [] |

| Common Synonyms | 3'-DMTr-dG(iBu), Rev dG(iBu), DMT-dG(iBu)-5'-CE Reverse Phosphoramidite | [] |

| CAS Number | 140839-24-3 | [][2] |

| Molecular Formula | C44H54N7O8P | [] |

| Molecular Weight | 839.92 g/mol |

Application in Oligonucleotide Synthesis

Standard automated oligonucleotide synthesis proceeds in the 3' to 5' direction. Consequently, the incorporation of a 3'-DMTr protected phosphoramidite, such as 3'-DMTr-dG(iBu), is performed as the final coupling step. This process, known as reverse synthesis, is a facile method for creating 3'-modified oligonucleotides.

The primary applications for incorporating this terminal modification include:

-

Blocking Polymerase Extension: The presence of the 3'-terminal nucleoside prevents elongation by DNA polymerases, a critical requirement for probes and other specialized applications.

-

Nuclease Resistance: Modification at the 3'-terminus can confer resistance to degradation by 3'-exonucleases, thereby increasing the in-vivo stability of therapeutic oligonucleotides.

Experimental Protocol: 3'-Terminus Modification

This protocol outlines the final coupling step on an automated solid-phase DNA synthesizer to append a 3'-dG(iBu) residue to a growing oligonucleotide chain. The procedure assumes the synthesis of the preceding sequence has been completed in the standard 3' to 5' direction and the terminal 5'-DMTr group has been removed.

Materials:

-

Controlled Pore Glass (CPG) solid support with the desired oligonucleotide sequence synthesized.

-

3'-DMTr-dG(iBu)-5'-CE Phosphoramidite (dissolved in anhydrous acetonitrile to standard concentration, e.g., 0.1 M).

-

Standard DNA synthesis reagents: Activator (e.g., 5-(Ethylthio)-1H-tetrazole), Capping reagents (Acetic Anhydride/N-Methylimidazole), and Oxidizer (Iodine/Water/Pyridine).

-

Anhydrous acetonitrile.

Methodology:

-

Final Detritylation: The synthesizer performs a final deblocking step to remove the 5'-DMTr group from the last nucleoside added in the standard 3'→5' synthesis, exposing the 5'-hydroxyl group.

-

Coupling of Reverse Phosphoramidite: The 3'-DMTr-dG(iBu) phosphoramidite solution is delivered to the synthesis column along with the activator. The exposed 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus of the phosphoramidite, forming a phosphite triester linkage. This reaction covalently attaches the dG(iBu) unit via its 5'-position, leaving the 3'-DMTr group intact at the terminus.

-

Capping: Any unreacted 5'-hydroxyl groups on the oligonucleotide chain are acetylated using the capping reagents. This prevents the formation of failure sequences in the unlikely event of incomplete coupling.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.

-

Final Trityl Release (Optional Monitoring): The synthesizer can be programmed to release the terminal 3'-DMTr cation. The resulting orange color can be measured spectrophotometrically to quantify the coupling efficiency of the final modification step.

-

Cleavage and Deprotection: Following the completion of the synthesis, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated aqueous ammonia or a mixture of ammonia and methylamine) at an elevated temperature (e.g., 55°C for 8 hours). This single step cleaves the completed oligonucleotide from the CPG support, removes the cyanoethyl phosphate protecting groups, and removes the isobutyryl (iBu) protecting group from the guanine base.

-

Purification: The resulting 3'-modified oligonucleotide is purified from failure sequences and protecting group adducts, typically by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Diagrams

References

Methodological & Application

Application Note & Protocol: Automated Synthesis Using 3'-DMTr-dG(iBu) Phosphoramidite

Audience: Researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis.

Introduction: The phosphoramidite method is the gold standard for the chemical synthesis of DNA oligonucleotides, enabling rapid and high-fidelity production through automated synthesizers.[1] This process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing DNA chain on a solid support.[2] The synthesis proceeds in the 3' to 5' direction and is characterized by a four-step cycle: detritylation, coupling, capping, and oxidation.

The 3'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-5'-cyanoethyl phosphoramidite, or 3'-DMTr-dG(iBu), is a key building block for introducing deoxyguanosine into a synthetic oligonucleotide. The isobutyryl (iBu) group provides robust protection for the exocyclic amine of guanine during synthesis, while the 5'-cyanoethyl group protects the phosphate backbone. The acid-labile Dimethoxytrityl (DMTr) group protects the 3'-hydroxyl, which is removed at the start of each synthesis cycle to allow for chain elongation. This document provides a detailed protocol for the use of 3'-DMTr-dG(iBu) phosphoramidite in automated DNA synthesis.

The Automated Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process where each cycle adds one nucleotide. High coupling efficiency (typically >98%) at each step is critical for obtaining a high yield of the full-length product, especially for long oligonucleotides.

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 3'-DMTr protecting group from the nucleotide bound to the solid support, exposing a free 3'-hydroxyl group. This is typically achieved using a mild acid like trichloroacetic acid (TCA).

-

Coupling: The next phosphoramidite in the sequence, 3'-DMTr-dG(iBu), is activated by a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole. The activated phosphoramidite then reacts with the free 3'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.

-

Capping: A small percentage of the 3'-hydroxyl groups may fail to react during the coupling step. To prevent these unreacted chains from elongating in subsequent cycles (which would result in deletion mutations), they are permanently blocked or "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in THF/water/pyridine. This completes the cycle, and the chain is ready for the next round of detritylation and nucleotide addition.

Caption: Figure 1: Automated DNA Synthesis Cycle using Phosphoramidite Chemistry.

Experimental Protocols

Reagent Preparation

Proper reagent preparation is crucial for successful synthesis. All reagents, especially the acetonitrile (ACN) and phosphoramidites, must be anhydrous to ensure high coupling efficiency.

Table 1: Reagents for Automated DNA Synthesis

| Step | Reagent | Typical Concentration & Solvent | Purpose |

|---|---|---|---|

| Detritylation | Trichloroacetic Acid (TCA) | 3% (w/v) in Dichloromethane (DCM) | Removes the 3'-DMTr protecting group. |

| Coupling | 3'-DMTr-dG(iBu) Phosphoramidite | 0.05 - 0.15 M in Anhydrous ACN | The nucleotide building block. |

| Activator (e.g., ETT) | 0.25 - 0.5 M in Anhydrous ACN | Activates the phosphoramidite for coupling. | |

| Capping | Cap A: Acetic Anhydride | 10% Acetic Anhydride in ACN/Lutidine | Acetylates unreacted 5'-hydroxyls. |

| Cap B: N-Methylimidazole | 16% N-Methylimidazole in ACN | Catalyzes the acetylation reaction. | |

| Oxidation | Oxidizer | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | Oxidizes phosphite to phosphate. |

| Washes | Acetonitrile (ACN) | Anhydrous Grade | Used to wash between steps. |

Note: Concentrations may vary based on the specific DNA synthesizer model and protocols. Always consult the instrument manufacturer's recommendations.

Automated Synthesis Protocol

The following is a generalized protocol for a single synthesis cycle. The synthesizer automatically performs these steps in sequence for each base added.

-

Column Installation: Secure the synthesis column containing the solid support with the initial nucleoside onto the synthesizer.

-

Reagent Lines: Ensure all reagent bottles are full and lines are properly primed to avoid air bubbles.

-

Sequence Entry: Program the desired oligonucleotide sequence into the synthesizer software.

-

Initiate Synthesis: The automated cycle proceeds as follows:

-

Step 1: Detritylation: The TCA solution is passed through the column to remove the 3'-DMTr group. This is followed by an anhydrous ACN wash to remove the acid and the cleaved DMTr cation.

-

Step 2: Coupling: The 3'-DMTr-dG(iBu) phosphoramidite solution and the activator solution are delivered simultaneously to the column. The reaction is typically allowed to proceed for 30-180 seconds.

-

Step 3: Capping: Cap A and Cap B solutions are delivered to the column to cap any unreacted chains. This step is followed by an ACN wash.

-

Step 4: Oxidation: The iodine-based oxidizer solution is passed through the column to stabilize the phosphate backbone. This is followed by a final ACN wash.

-

-

Cycle Repetition: The synthesizer repeats these four steps until the entire sequence has been synthesized. The final DMTr group is typically left on (DMT-ON) to aid in purification.

Post-Synthesis Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (isobutyryl on the base and cyanoethyl on the phosphate backbone) must be removed.

-

Cleavage from Support: The solid support is transferred from the column to a screw-cap vial. The oligonucleotide is cleaved from the support by incubation with a deprotection solution.

-

Base and Phosphate Deprotection: The same solution removes the iBu and cyanoethyl protecting groups. The choice of deprotection solution and conditions depends on the desired speed and the presence of other sensitive modifications on the oligonucleotide.

Caption: Figure 2: Post-Synthesis Processing Workflow.

Data Presentation: Deprotection Conditions

The removal of the N2-isobutyryl group from dG is often the rate-limiting step in deprotection. The following table summarizes common deprotection methods.

Table 2: Standard Deprotection Conditions for iBu-dG Oligonucleotides

| Method | Reagent | Temperature | Time | Notes |

|---|---|---|---|---|

| Standard | Concentrated Ammonium Hydroxide (~30%) | 55 °C | 16 hours | Traditional method, effective but slow. |

| Concentrated Ammonium Hydroxide (~30%) | 65 °C | 8 hours | Faster than 55°C but requires a pressure-rated vessel. | |

| UltraFAST | AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | 65 °C | 5-10 minutes | Very rapid deprotection. Requires Ac-dC to avoid base modification. |

| AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | Room Temp | 2 hours | Slower but effective at room temperature. |

| Alternative | t-Butylamine/water 1:3 (v/v) | 60 °C | 6 hours | An alternative for certain sensitive modifications. |

Note: Always ensure vials are properly sealed when heating. AMA is highly volatile and should be handled in a well-ventilated fume hood.

Troubleshooting and Best Practices

-

Low Coupling Efficiency: This is often caused by moisture in the reagents or lines. Use fresh, anhydrous grade ACN and ensure phosphoramidites are properly stored and handled under an inert atmosphere (Argon or Helium).

-

N+1 Peaks in QC: The presence of sequences that are one base longer than the target can sometimes be caused by the formation of GG dimers, especially during the synthesis of long oligonucleotides. Ensure the activator is fresh and appropriate for the synthesizer.

-

Incomplete Deprotection: If analysis shows residual protecting groups, increase the deprotection time or temperature according to Table 2. Ensure the deprotection solution is fresh, especially ammonium hydroxide, which can lose ammonia gas concentration over time.

-

Solid Support Choice: For very long oligonucleotides (>100 bases), consider using a support with larger pores (e.g., 2000 Å CPG) or a polystyrene (PS) support to prevent steric hindrance and maintain high coupling efficiency.

References

Application Notes and Protocols for the Use of 3'-DMTr-dG(iBu) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for the use of 3'-DMTr-dG(iBu) phosphoramidite in solid-phase oligonucleotide synthesis. This document covers the handling of the phosphoramidite, the synthesis cycle, and post-synthesis processing, including cleavage and deprotection. The protocols provided are intended to serve as a guide and may require optimization for specific applications and synthesizer platforms.

Introduction to 3'-DMTr-dG(iBu) Phosphoramidite

3'-DMTr-dG(iBu) is a reverse phosphoramidite used for the synthesis of oligonucleotides in the 5' to 3' direction. This is in contrast to the standard 3' to 5' synthesis direction. The 3'-dimethoxytrityl (DMTr) group protects the 3'-hydroxyl of the deoxyguanosine nucleoside, while the isobutyryl (iBu) group protects the exocyclic amine of the guanine base. The phosphoramidite group is located at the 5'-position, enabling the coupling of the monomer to the free 5'-hydroxyl of the growing oligonucleotide chain.

Reverse synthesis is particularly useful for the preparation of oligonucleotides with 3'-modifications, where the modifier is introduced at the end of the synthesis.

Data Presentation

Table 1: Recommended Storage and Handling of 3'-DMTr-dG(iBu) Phosphoramidite

| Parameter | Recommendation |

| Storage Temperature | -20°C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Handling | Keep tightly sealed to prevent exposure to moisture and air. |

| In-Use Stability | Use promptly after dissolving in anhydrous acetonitrile. |

Table 2: Comparison of Synthesis Cycle Parameters for Standard vs. Reverse Phosphoramidites

| Step | Standard Phosphoramidites (3' to 5' Synthesis) | Reverse Phosphoramidites (5' to 3' Synthesis) |

| Starting Support | 5'-DMTr-nucleoside-3'-support | 3'-DMTr-nucleoside-5'-support |

| Deblocking | Removal of 5'-DMTr group | Removal of 3'-DMTr group |

| Coupling Time | ~35 seconds | ~180 seconds[1] |

| Coupling Efficiency | >98% | Typically >93%[2] |

| Direction of Synthesis | 3' to 5' | 5' to 3'[2] |

Table 3: Deprotection Protocols for Oligonucleotides Containing iBu-dG

| Protocol | Reagent | Temperature | Duration | Notes |

| Standard Deprotection | Concentrated Ammonium Hydroxide | Room Temperature, then 55°C | 1 hour at RT, then 5 hours at 55°C[1] | A traditional and widely used method. |

| UltraFAST Deprotection (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes[3] | Significantly reduces deprotection time. Requires the use of Ac-dC to prevent side reactions. |

| AMA (Lower Temperatures) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 55°C | 10 minutes | |

| 37°C | 30 minutes | |||

| Room Temperature | 120 minutes |

Experimental Protocols

Preparation of 3'-DMTr-dG(iBu) Phosphoramidite Solution

-

Allow the vial of 3'-DMTr-dG(iBu) phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.

-

Under an inert atmosphere (e.g., in a glove box or using an argon-filled balloon), dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Swirl the vial gently to ensure complete dissolution.

-

Install the vial on the appropriate port of the automated DNA/RNA synthesizer.

-

It is recommended to use the dissolved phosphoramidite within 24-48 hours for optimal coupling efficiency.

Automated Oligonucleotide Synthesis (5' to 3' Direction)

The following protocol outlines a single synthesis cycle for the incorporation of a 3'-DMTr-dG(iBu) monomer. This cycle is repeated for each subsequent monomer addition.

-

Deblocking (Detritylation): The 3'-DMTr group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to expose the free 3'-hydroxyl group.

-

Coupling: The 3'-DMTr-dG(iBu) phosphoramidite solution (0.1 M in anhydrous acetonitrile) is activated by an activator, typically 0.45 M tetrazole in acetonitrile, and delivered to the synthesis column. The activated phosphoramidite couples to the free 3'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of at least 180 seconds is recommended for reverse phosphoramidites to ensure high coupling efficiency.

-

Capping: Any unreacted 3'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically achieved using a two-part capping reagent: Cap A (acetic anhydride/pyridine/THF) and Cap B (N-methylimidazole/THF).

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in THF/water/pyridine.

Post-Synthesis Cleavage and Deprotection

Protocol 1: Standard Deprotection with Ammonium Hydroxide

-

Remove the synthesis column from the synthesizer.

-

Pass concentrated ammonium hydroxide through the column to cleave the oligonucleotide from the solid support. Collect the solution in a pressure-tight vial. This step typically takes 1 hour at room temperature.

-

Seal the vial and heat at 55°C for 5 hours to remove the iBu protecting group from the guanine bases and the cyanoethyl groups from the phosphate backbone.

-

Cool the vial to room temperature.

-

Dry the ammoniacal solution using a centrifugal evaporator.

-

Resuspend the crude oligonucleotide pellet in an appropriate buffer for purification.

Protocol 2: UltraFAST Deprotection with AMA

-

Remove the synthesis column from the synthesizer.

-

Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

-

Pass the AMA solution through the column to cleave the oligonucleotide from the support. Collect the solution in a pressure-tight vial.

-

Seal the vial and heat at 65°C for 10 minutes to complete the deprotection of the iBu and cyanoethyl groups.

-

Cool the vial to room temperature.

-

Dry the AMA solution using a centrifugal evaporator.

-

Resuspend the crude oligonucleotide pellet in an appropriate buffer for purification.

Visualizations

References

Optimizing Oligonucleotide Synthesis: Coupling Conditions for 3'-DMTr-dG(iBu) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient synthesis of oligonucleotides is paramount for various applications in research, diagnostics, and therapeutics. The phosphoramidite method stands as the gold standard for automated DNA and RNA synthesis, with the coupling step being critical for achieving high yields of the desired full-length product. This document provides detailed application notes and protocols specifically for the coupling of 3'-DMTr-dG(iBu) phosphoramidite, a key building block in oligonucleotide synthesis. Understanding and optimizing the coupling conditions for this guanosine phosphoramidite is crucial, as purine phosphoramidites, and particularly dG amidites, can present unique challenges. Factors such as the choice of activator, coupling time, and reagent concentrations play a significant role in maximizing coupling efficiency and minimizing side reactions.

Data Presentation: Coupling Condition Parameters

Achieving high coupling efficiency, typically above 99%, is essential to maximize the yield of the full-length oligonucleotide.[1] The following tables summarize key parameters and recommendations for the coupling of 3'-DMTr-dG(iBu) phosphoramidite.

Table 1: Activator Comparison for 3'-DMTr-dG(iBu) Phosphoramidite Coupling

| Activator | Typical Concentration | pKa | Key Characteristics |

| 1H-Tetrazole | 0.45 M - 0.5 M | 4.8 | Standard activator, cost-effective. May have solubility issues in acetonitrile, especially at lower temperatures.[2] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic than 1H-Tetrazole, leading to faster coupling.[2][3] Good solubility in acetonitrile.[3] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but more nucleophilic than tetrazole, which can reduce side reactions like detritylation of the monomer. Highly soluble in acetonitrile. Often recommended for sterically hindered couplings. |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.3 M | 4.1 | More acidic than ETT, leading to very fast coupling. Often used for RNA synthesis. |

Table 2: Recommended Coupling Times for 3'-DMTr-dG(iBu) Phosphoramidite

| Activator | Phosphoramidite Concentration | Recommended Coupling Time | Notes |

| 1H-Tetrazole | 0.05 M - 0.1 M | 60 - 120 seconds | Longer coupling times may be necessary to achieve high efficiency. |

| ETT | 0.05 M - 0.1 M | 30 - 90 seconds | Faster coupling kinetics allow for shorter reaction times compared to 1H-Tetrazole. |

| DCI | 0.05 M - 0.1 M | 30 - 60 seconds | The high nucleophilicity of DCI promotes rapid coupling. |

| BTT | 0.05 M - 0.1 M | 20 - 45 seconds | Due to its high acidity, BTT enables very short coupling times. |

Experimental Protocols

Protocol 1: Automated Coupling of 3'-DMTr-dG(iBu) Phosphoramidite

This protocol outlines the coupling step as part of a standard automated solid-phase oligonucleotide synthesis cycle.

Materials:

-

3'-DMTr-dG(iBu) phosphoramidite solution (0.05 M - 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole, 0.25 M ETT, or 0.5 M DCI in anhydrous acetonitrile)

-

Anhydrous acetonitrile

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Standard capping, oxidation, and detritylation reagents for automated synthesis

Procedure (within an automated synthesizer):

-

Pre-Coupling Wash: The synthesis column containing the solid support is washed thoroughly with anhydrous acetonitrile to ensure an anhydrous environment.

-

Activator and Phosphoramidite Delivery: The activator solution and the 3'-DMTr-dG(iBu) phosphoramidite solution are delivered simultaneously to the synthesis column. A molar excess of both the phosphoramidite (typically 5-20 fold) and the activator (typically 20-50 fold) relative to the solid support loading is used.

-

Coupling Reaction: The reaction mixture is incubated in the column for the specified coupling time (refer to Table 2). The temperature is typically ambient.

-

Post-Coupling Wash: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

Detritylation: The 5'-DMTr protecting group is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to prepare for the next coupling cycle.

Mandatory Visualizations

Phosphoramidite Coupling Workflow

Caption: Workflow of the phosphoramidite coupling reaction.

Chemical Pathway of Phosphoramidite Activation and Coupling

References

Application Notes and Protocols for the Deprotection of 3'-DMTr-dG(iBu) in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful deprotection of synthetic oligonucleotides containing the 3'-dimethoxytrityl (DMTr) and isobutyryl-protected deoxyguanosine (dG(iBu)) nucleobase. Proper deprotection is a critical final step in oligonucleotide synthesis to ensure the final product is biologically active and free of modifications that could interfere with downstream applications.

The isobutyryl group on the exocyclic amine of guanine is a standard protecting group used during solid-phase oligonucleotide synthesis. Its removal, along with the cleavage of the oligonucleotide from the solid support and the deprotection of other nucleobases and phosphate groups, is typically achieved under basic conditions. The 3'-DMTr group is often left on during synthesis to aid in purification via reverse-phase high-performance liquid chromatography (RP-HPLC). This lipophilic group significantly increases the retention time of the full-length oligonucleotide, allowing for its separation from shorter, failure sequences. The DMTr group is subsequently removed using a mild acid treatment.

This guide covers standard, fast, and mild deprotection strategies to accommodate various oligonucleotide sequences and modifications.

Quantitative Data Summary

The selection of a deprotection strategy depends on the specific requirements of the oligonucleotide, such as the presence of sensitive modifications, and the desired turnaround time. The following table summarizes common deprotection conditions for oligonucleotides containing iBu-dG.

| Deprotection Method | Reagent | Temperature | Time | Notes |

| Standard Deprotection | Concentrated Ammonium Hydroxide (28-33%) | Room Temperature | 36 hours | A traditional and reliable method.[1] |

| 55°C | 16 hours | Elevated temperature significantly reduces deprotection time.[1] | ||

| 65°C | 8 hours | Further reduction in time at a higher temperature.[1] | ||

| Fast Deprotection (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | Room Temperature | 120 minutes | Significantly faster than ammonium hydroxide alone.[1][2] |

| 37°C | 30 minutes | Mild heating accelerates the reaction. | ||

| 55°C | 10 minutes | A common condition for rapid deprotection. | ||

| 65°C | 5 minutes | The most rapid deprotection condition with AMA. | ||

| Alternative Mild Deprotection | t-Butylamine/Methanol/Water (1:1:2, v/v/v) | 55°C | Overnight | Suitable for some sensitive dyes. |

| t-Butylamine/Water (1:3, v/v) | 60°C | 6 hours | An alternative mild deprotection method. | |

| Ammonia-Free Deprotection | 0.5 M LiOH (aq) and 3.5 M Triethylamine in Methanol | 75°C | 60 minutes | Avoids ammonia and allows for direct precipitation of the oligonucleotide. |

Experimental Protocols

The following are detailed protocols for the deprotection of oligonucleotides synthesized with a 3'-DMTr-dG(iBu) nucleoside.

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol is a widely used and robust method for the deprotection of standard DNA oligonucleotides.

Materials:

-

Oligonucleotide bound to Controlled Pore Glass (CPG) support in a synthesis column.

-

Concentrated Ammonium Hydroxide (NH₄OH, 28-33%).

-

Screw-cap vials (e.g., 2 mL).

-

Heating block or oven.

Procedure:

-

Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.

-

Securely cap the vial. For elevated temperatures, ensure the caps are rated for the temperature and pressure to prevent leakage.

-

Incubate the vial under one of the following conditions:

-

Room temperature for 36 hours.

-

55°C for 16 hours.

-

65°C for 8 hours.

-

-

After incubation, allow the vial to cool to room temperature.

-

Carefully uncap the vial in a fume hood.

-

Using a pipette or a syringe with a filter, transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube.

-

Wash the CPG with 0.5-1 mL of 50% acetonitrile or ethanol and combine the wash with the solution from the previous step.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

The resulting pellet contains the deprotected oligonucleotide with the 3'-DMTr group intact, ready for purification.

Protocol 2: Fast Deprotection with AMA

This protocol is ideal for high-throughput synthesis or when rapid turnaround is required. Note that AMA is more volatile and has a stronger odor than ammonium hydroxide, so it should be handled with care in a well-ventilated fume hood.

Materials:

-

Oligonucleotide bound to CPG support.

-

AMA solution (1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine).

-

Screw-cap vials.

-

Heating block.

Procedure:

-

Transfer the CPG support to a screw-cap vial.

-

Add 1-2 mL of AMA solution to the vial.

-

Tightly cap the vial and briefly vortex.

-

Incubate the vial at 65°C for 5-10 minutes.

-

After incubation, cool the vial to room temperature.

-

In a fume hood, carefully open the vial and transfer the AMA solution to a new tube.

-

Wash the CPG with 0.5-1 mL of 50% acetonitrile or ethanol and pool the solution.

-

Dry the oligonucleotide solution in a vacuum concentrator. The product is the 3'-DMTr-on oligonucleotide.

Protocol 3: Post-Purification Detritylation

This protocol describes the removal of the 3'-DMTr group after purification of the oligonucleotide.

Materials:

-

Purified, dry 3'-DMTr-on oligonucleotide.

-

80% Acetic Acid in water.

-

3 M Sodium Acetate.

-

Ethanol.

-

Microcentrifuge tubes.

Procedure:

-

Dissolve the dried DMTr-on oligonucleotide in 100 µL of 80% acetic acid.

-

Let the solution stand at room temperature for 20-30 minutes. The solution will turn orange, indicating the release of the DMTr cation.

-

Add 10 µL of 3 M sodium acetate to quench the acid.

-

Add 300 µL of cold ethanol to precipitate the oligonucleotide.

-

Vortex briefly and place the tube at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the deprotected oligonucleotide.

-

Carefully decant the supernatant containing the cleaved DMTr group.

-

Wash the pellet with 500 µL of 70% ethanol, centrifuge again, and decant the supernatant.

-

Dry the pellet in a vacuum concentrator. The resulting product is the fully deprotected oligonucleotide.

Visualizations

Deprotection Reaction of 3'-DMTr-dG(iBu)

Caption: Chemical deprotection pathway of 3'-DMTr-dG(iBu).

Experimental Workflow for Oligonucleotide Deprotection and Purification

Caption: Workflow for oligonucleotide deprotection and purification.

References

The Role of 3'-DMTr-dG(iBu) in the Synthesis of Therapeutic Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction